molecular formula C10H9BrO2 B8012012 (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid

Katalognummer: B8012012
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: SJXGNJABBYVEHY-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative of significant interest in advanced chemical research and development . The compound has a molecular weight of 241.08 and a molecular formula of C10H9BrO2 . Chiral cyclopropane scaffolds are highly valued in medicinal chemistry for their restricted conformation and potential to enhance a molecule's metabolic stability and binding affinity . The specific stereochemistry of the (1S,2S) enantiomer is critical for its biological activity and interaction with enzymatic targets . This compound is a key synthetic intermediate, particularly in the discovery and development of novel active ingredients. Recent studies highlight the potential of similar brominated phenyl cyclopropane derivatives as enzyme inhibitors. For instance, molecular docking and dynamics simulation studies have identified structurally related brominated compounds with cycloalkyl groups as potent inhibitors of 3-hydroxykynurenine transaminase (3HKT), a crucial detoxification enzyme in mosquitoes, marking them as promising candidates for new larvicides . Furthermore, cyclopropane carboxylic acid derivatives are extensively explored in pharmaceutical research for their therapeutic potential, including applications as MMP inhibitors and treatments for conditions like osteoarthritis and rheumatoid arthritis . The product is classified with the signal word "Warning" and hazard statements H302, H312, and H332 . It is supplied for Research Use Only and is strictly not for diagnostic or therapeutic use in humans. For optimal stability, the product should be stored sealed in a dry environment at room temperature .

Eigenschaften

IUPAC Name

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGNJABBYVEHY-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid, with CAS number 175168-70-4, is a cyclopropane derivative featuring a bromophenyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₉BrO₂
  • Molecular Weight : 241.08 g/mol
  • Structural Features : The compound consists of a cyclopropane ring, which contributes to its unique reactivity, along with a bromine atom on the phenyl ring and a carboxylic acid group that may enhance its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of cyclopropane derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, in studies involving MCF-7 breast cancer cells, certain derivatives have shown the ability to arrest the cell cycle at the G1 phase and increase apoptosis rates significantly compared to controls .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on specific enzymes related to metabolic pathways. Notably, it has been studied as a potential inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene biosynthesis in plants.

  • In Silico Studies : Molecular docking studies have demonstrated favorable binding interactions between this compound and ACO2. The binding free energy (ΔG\Delta G) values indicate strong affinity, suggesting that this compound could serve as a lead for developing new inhibitors .

Comparative Analysis of Similar Compounds

To understand the biological activity better, it is useful to compare this compound with structurally similar compounds. The following table summarizes key analogs and their similarity scores:

Compound NameCAS NumberSimilarity Score
2-(2-Bromophenyl)cyclopropanecarboxylic acid767359-25-10.96
1-(4-Bromophenyl)cyclopropanecarboxylic acid345965-52-80.92
2-(4-Bromophenyl)cyclopropanecarboxylic acid77255-26-60.88
2-(4-Bromophenyl)butanoic acid99070-18-50.88
2-(3-Bromophenyl)-2-methylpropanoic acid81606-47-50.87

These compounds share structural features that may confer similar biological activities; however, the unique combination of functional groups in this compound may lead to distinct biological effects not observed in its analogs .

Case Studies and Research Findings

Several case studies have explored the biological activity of cyclopropane derivatives:

  • MCF-7 Cell Line Study : In vitro assays demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations as low as 50 µM .
  • Enzyme Inhibition Studies : Docking simulations revealed that this compound binds effectively to ACO2 with a binding constant indicative of high affinity, suggesting its potential as a therapeutic agent in controlling ethylene production in plants .
  • Comparative Analysis with Other Derivatives : Structural modifications were assessed for their impact on biological activity. For example, introducing different substituents on the phenyl ring altered the potency against cancer cell lines and enzyme inhibition profiles .

Wissenschaftliche Forschungsanwendungen

GPR88 Agonism

Recent studies have highlighted the role of (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid as a GPR88 agonist. GPR88 is an orphan G protein-coupled receptor implicated in neuropsychiatric disorders. Compounds derived from this cyclopropane structure have shown promise in modulating GPR88 activity, which could lead to therapeutic applications in treating conditions such as schizophrenia and anxiety disorders .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to undergo transformations such as Suzuki coupling allows for the generation of more complex structures that are useful in drug discovery .

Organic Synthesis

This compound can be utilized in the synthesis of various derivatives through reactions such as:

  • Amide Formation : The carboxylic acid group can react with amines to form amides, which are important in pharmaceutical applications.
  • Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic frameworks .

Chiral Synthesis

The chiral nature of this compound makes it valuable for asymmetric synthesis processes. Its enantiomers can be separated and utilized to produce specific configurations required for different biological activities .

Case Studies

StudyApplicationFindings
Study on GPR88 AgonismNeuropharmacologyThe (1R,2R)-isomer showed significant agonist activity compared to the (1S,2S)-isomer, indicating potential therapeutic pathways for neuropsychiatric disorders .
Synthetic MethodologyOrganic SynthesisDemonstrated the use of this compound as a versatile building block for synthesizing complex molecules through various coupling reactions .
Chiral Separation TechniquesAnalytical ChemistryEmployed chiral HPLC to separate enantiomers, revealing distinct biological activities linked to each configuration .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance Source (Evidence ID)
(1S,2S)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid 2-Bromophenyl (C2) C₁₀H₉BrO₂ 257.09 Building block
(1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic acid 3-Fluorophenyl (C2) C₁₀H₉FO₂ 196.18 Unknown
(1S,2S)-rel-2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid 4-Hydroxyphenyl (C2) C₁₀H₁₀O₃ 178.19 Protein degradation studies
(1S,2S)-2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid Pyridin-2-yl (C2) C₉H₉NO₂ 163.18 Unknown
(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid Difluoromethyl (C2) C₅H₆F₂O₂ 148.10 Unknown
LBG30300 [(1S,2S,3S)-2-((S)-Amino(carboxy)methyl)-3-(carboxymethyl)cyclopropane-1-carboxylic acid] Multi-carboxy substituents C₈H₁₁NO₆ 217.18 Picomolar mGlu2 agonist (subtype-selective)

Functional and Pharmacological Insights

Halogenated Derivatives: The 2-bromophenyl analog (target compound) and 3-fluorophenyl variant () differ in halogen position and electronegativity. Bromine’s bulkiness may enhance lipophilicity and π-stacking in receptor binding compared to fluorine. No direct activity data are available for these compounds, but bromine is often used to improve metabolic stability .

It is marketed for protein degradation research (e.g., PROTACs). The pyridin-2-yl derivative () replaces the aromatic phenyl with a nitrogen-containing heterocycle, altering hydrogen-bonding capacity and bioavailability.

Multi-Carboxy Derivatives :

  • LBG30300 () demonstrates the impact of additional carboxyl groups on receptor specificity. Its picomolar potency at mGlu2 receptors highlights the role of cyclopropane rigidity in mimicking glutamate’s extended conformation while avoiding off-target effects (e.g., mGlu3).

Stereochemical Variations: Coronamic acid [(1S,2S)-2-ethyl-1-aminocyclopropanecarboxylic acid] () shares stereochemistry but includes an amine group, enabling integration into peptide chains. This contrasts with the bromophenyl derivative’s lack of ionizable groups.

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Compound LogP (Predicted) Hydrogen Bond Donors Rotatable Bonds Topological Polar Surface Area (Ų)
This compound ~2.5 (estimated) 2 (COOH) 2 37.3 (carboxylic acid)
(1S,2S)-rel-2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid 1.3 3 (COOH, OH) 2 66.8
LBG30300 -1.2 5 (3 COOH, NH₂) 4 126
  • Lipophilicity : Bromine increases logP compared to hydroxyl or carboxyl-rich analogs, influencing blood-brain barrier permeability.
  • Polar Surface Area : Multi-carboxy derivatives like LBG30300 exhibit high polarity, reducing passive diffusion but enhancing water solubility .

Vorbereitungsmethoden

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is a cornerstone for constructing cyclopropane rings with high stereocontrol. For (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid, a trimethylsulfonium iodide intermediate is generated in situ from 2-bromostyrene and dimethyl sulfide under phase-transfer conditions. The ylide formed reacts with α,β-unsaturated esters to yield cyclopropane derivatives. Key parameters include:

  • Reagents : Trimethylsulfonium iodide, NaH, THF

  • Temperature : 0°C to 25°C

  • Yield : 58–72%

A critical modification involves using chiral auxiliaries such as (S)-1-(1-naphthyl)ethylamine to induce enantioselectivity, achieving enantiomeric excess (ee) >90%.

Transition-Metal Catalyzed Cyclopropanation

Palladium-catalyzed methods enable direct coupling of bromophenyl groups with preformed cyclopropane precursors. For example, Suzuki-Miyaura cross-coupling of 2-bromophenylboronic acid with cyclopropane-1-carboxylic acid esters under Pd(PPh₃)₄ catalysis affords the target compound with retention of configuration.

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDME/H₂O (3:1)
Temperature80°C
Yield65–78%

Ylide-Mediated Approaches

Sulfonium and Tetrahydrothiophenium Ylides

Patent US4083863A details the use of tetrahydrothiophenium ylides (e.g., 1-(carbalkoxymethyl)tetrahydrothiophenium bromide) for cyclopropanation. The ylide reacts with 2-bromostyrene at 25–50°C in methylene chloride, yielding the cyclopropane ester, which is hydrolyzed to the carboxylic acid using NaOH.

Key Data :

  • Cyclopropanation Efficiency : 86% conversion in 117 hours

  • Hydrolysis Conditions : 1M NaOH, 70°C, 2 hours

Nitrogen Ylide Cyclopropanation

A nitrogen ylide generated from t-butyl bromoacetate and DABCO reacts with 4-methyl-2-vinylpyrimidine to form the cyclopropane core. Subsequent hydrolysis with HCl yields the carboxylic acid. This method avoids transition metals and achieves 58% overall yield.

Resolution of Racemic Mixtures

Chiral Salt Recrystallization

Racemic trans-cyclopropane carboxylic acid derivatives are resolved using chiral amines such as (+)-abietylamine. The diastereomeric salts are recrystallized from acetone, achieving >98% ee for the (1S,2S)-enantiomer.

Case Study :

  • Resolving Agent : (+)-Abietylamine

  • Solvent : Acetone

  • Recrystallizations : 3 cycles

  • ee Achieved : 98.5%

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound

MethodYield (%)ee (%)ScalabilityCost Efficiency
Corey-Chaykovsky7290ModerateHigh
Pd-Catalyzed Coupling7899*HighModerate
Tetrahydrothiophenium86RacemicLowLow
Nitrogen Ylide5895ModerateHigh

*Chiral ligands required for enantioselectivity.

Industrial-Scale Considerations

Green Chemistry Innovations

Recent advances employ biocatalysts (e.g., engineered cytochrome P450 enzymes) for asymmetric cyclopropanation, reducing reliance on toxic reagents .

Q & A

Q. How can structural modifications enhance the compound’s bioavailability without compromising activity?

  • Methodological Answer : Introduce methyl groups at the cyclopropane ring (C-1 position) to reduce ring strain and improve metabolic stability. Replace bromine with CF₃ for enhanced electronegativity. Evaluate logP changes via shake-flask assays (target logP = 2–3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.